molecular formula C15H15F2N5O3 B11284066 2-Methoxyethyl 7-(2,5-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

2-Methoxyethyl 7-(2,5-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11284066
M. Wt: 351.31 g/mol
InChI Key: RYMFVBRMCKANPR-UHFFFAOYSA-N
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Description

2-Methoxyethyl 7-(2,5-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a tetrazolo[1,5-a]pyrimidine core, which is known for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-Methoxyethyl 7-(2,5-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under controlled reaction conditions. For instance, the reaction between 2-methoxyethanol and 7-(2,5-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic acid in the presence of a suitable catalyst can yield the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

2-Methoxyethyl 7-(2,5-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methoxyethyl 7-(2,5-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions, receptor binding, and cellular processes.

    Medicine: Due to its structural similarity to known bioactive molecules, it is investigated for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 7-(2,5-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism or signal transduction pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

2-Methoxyethyl 7-(2,5-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H15F2N5O3

Molecular Weight

351.31 g/mol

IUPAC Name

2-methoxyethyl 7-(2,5-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H15F2N5O3/c1-8-12(14(23)25-6-5-24-2)13(22-15(18-8)19-20-21-22)10-7-9(16)3-4-11(10)17/h3-4,7,13H,5-6H2,1-2H3,(H,18,19,21)

InChI Key

RYMFVBRMCKANPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=C(C=CC(=C3)F)F)C(=O)OCCOC

Origin of Product

United States

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